trans-N1,N1-dimethylcyclobutane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N1,N1-dimethylcyclobutane-1,3-diamine: is a cyclic diamine with the chemical formula C6H14N2. It is a derivative of cyclobutane, where two hydrogen atoms on the nitrogen atoms are replaced by methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-dimethylcyclobutane-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanediamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: trans-N1,N1-dimethylcyclobutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups on the nitrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, trans-N1,N1-dimethylcyclobutane-1,3-diamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties in various organic reactions .
Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its unique structure allows for the design of novel compounds with potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to form stable complexes with metals makes it a candidate for metallodrug design .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of trans-N1,N1-dimethylcyclobutane-1,3-diamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then interact with biological molecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
trans-N,N-dimethylcyclohexane-1,2-diamine: A similar compound with a cyclohexane ring instead of a cyclobutane ring.
trans-N,N-dimethylcyclopentane-1,3-diamine: A compound with a cyclopentane ring.
Uniqueness: trans-N1,N1-dimethylcyclobutane-1,3-diamine is unique due to its smaller ring size, which imparts different steric and electronic properties compared to its cyclohexane and cyclopentane analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships in various chemical and biological contexts .
Properties
IUPAC Name |
1-N,1-N-dimethylcyclobutane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)6-3-5(7)4-6/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHKIHUTNBSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.